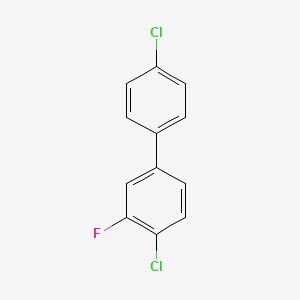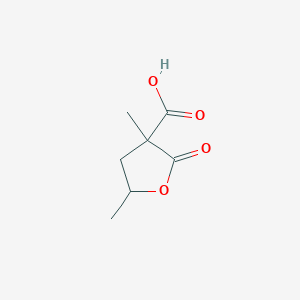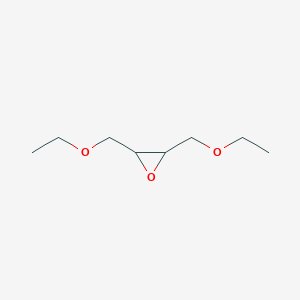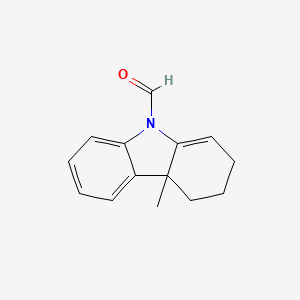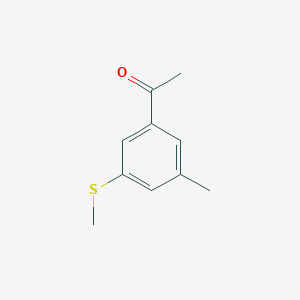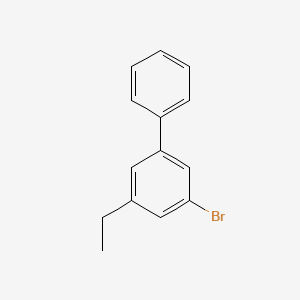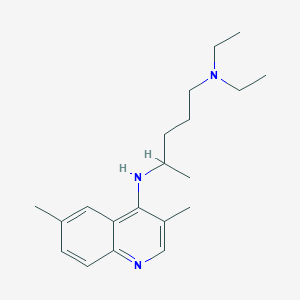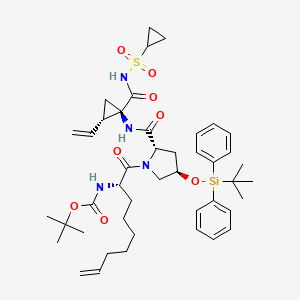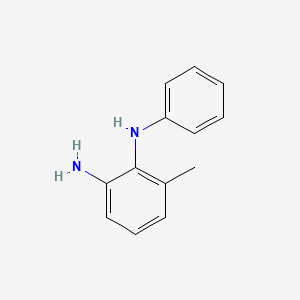
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and fluoro substituent on a phenyl ring, along with a methanol group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-ethoxy-3-fluorophenyl)methanol typically involves the reaction of 4-chloro-2-ethoxy-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chloro, ethoxy, and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-ethoxy-3-fluorobenzaldehyde or 4-chloro-2-ethoxy-3-fluorobenzoic acid.
Reduction: Various reduced derivatives depending on the extent of reduction.
Substitution: Substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and reactivity with enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-3-fluorophenyl)methanol
- (4-Chloro-2-ethoxyphenyl)methanol
- (4-Chloro-2-fluorophenyl)methanol
Uniqueness
(4-Chloro-2-ethoxy-3-fluorophenyl)methanol is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H10ClFO2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
(4-chloro-2-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-4,12H,2,5H2,1H3 |
Clave InChI |
ZGYBZQZSZIICKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1F)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


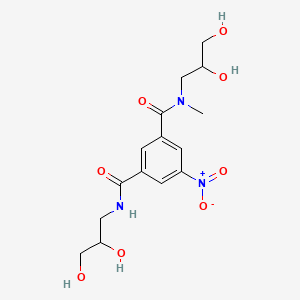

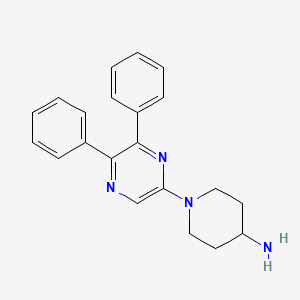
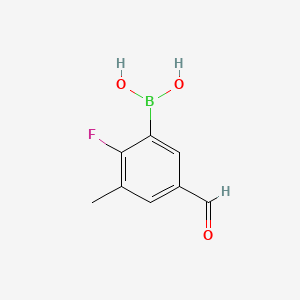
![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
